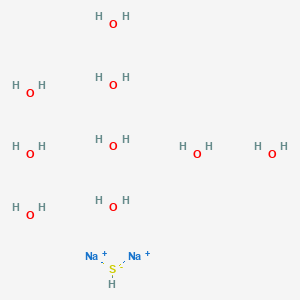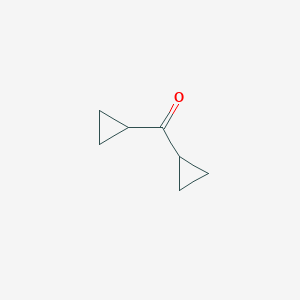
二环丙基甲酮
描述
Dicyclopropylmethanone is a chemical compound that is part of a broader class of cyclopropyl-containing molecules. These compounds are characterized by the presence of one or more three-membered cyclopropane rings, which can impart significant strain and unique reactivity to the molecules. The presence of the ketone functional group in dicyclopropylmethanone adds to its reactivity, making it a potentially useful intermediate in organic synthesis.
Synthesis Analysis
The synthesis of cyclopropyl-containing compounds can be complex due to the inherent ring strain of the cyclopropane moiety. For example, the synthesis of cyclopropyl carbocyclic nucleosides from (−)-(Z)-methanohomoserine derivative shows the intricacy involved in constructing such molecules, which includes the formation of a quaternary stereogenic center . Similarly, the synthesis of resin-bound cyclopropyl phenyl methanones demonstrates the utility of cyclopropyl groups in combinatorial chemistry as scaffolds for generating diverse alicyclic compounds .
Molecular Structure Analysis
The molecular structure of dicyclopropylmethanone would include two cyclopropane rings attached to a central methanone (ketone) group. The cyclopropane rings are known for their high degree of angle strain due to the 60-degree bond angles, which are significantly smaller than the 109.5-degree bond angles in a typical tetrahedral carbon atom. This strain can affect the chemical reactivity of the compound. The ketone group would also influence the molecule's reactivity, particularly in nucleophilic addition reactions.
Chemical Reactions Analysis
Cyclopropyl-containing compounds participate in a variety of chemical reactions. For instance, iodohydroxylation of alkylidenecyclopropanes can lead to iodocyclopropylmethanol derivatives, demonstrating the reactivity of the cyclopropane ring towards halogenation and hydroxylation . The ring-opening reactions of donor-acceptor cyclopropanes with acyclic 1,3-diketones to synthesize 1,6-dicarbonyl compounds further illustrate the reactivity of strained rings . Additionally, the use of 2-arylcyclopropylmethanols in Prins cyclization to synthesize tetrahydropyrans shows the versatility of cyclopropyl groups in forming new ring systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of dicyclopropylmethanone would be influenced by both the cyclopropane rings and the ketone group. The ketone group is polar and can engage in hydrogen bonding with protic solvents, which would affect the solubility and boiling point of the compound. The cyclopropane rings would contribute to the compound's overall stability and reactivity. The steric hindrance provided by the two cyclopropyl groups could also influence the compound's reactivity, particularly in reactions where bulky groups are less favorable.
科学研究应用
合成和化学性质:已经研究了二环丙基甲酮及相关化合物的独特化学性质和合成方法。Cavazza、Morganti和Pietra(1979年)探讨了二环丙基甲酮衍生物的二官能环庚三烯合成,表明了涉及二环丙基甲酮衍生物的复杂化学反应的潜力 (Cavazza, Morganti, & Pietra, 1979)。同样,Yadav、Verma、Kumar和Hulikal(2014年)展示了与二环丙基甲酮相关的2-芳基环丙基甲醇在复杂有机化合物合成中的应用 (Yadav, Verma, Kumar, & Hulikal, 2014)。
相关化合物的遗传毒性:Ferk等人(2016年)研究了与二环丙基甲酮结构相关的XLR-11的遗传毒性,展示了这类化合物在遗传水平上可能产生显著影响 (Ferk et al., 2016)。
分子结构和重排:Isobe等人(2002年)和Avilov等人(2004年)研究了与二环丙基甲酮相关的化合物的分子结构和重排,揭示了这些化合物可能经历的复杂相互作用和转化 (Isobe et al., 2002),(Avilov, Malusare, Arslancan, & Dittmer, 2004)。
在肽合成中的应用:Carpino等人(2009年)将N-二环丙基甲基残基引入肽合成中作为酰胺键保护剂,展示了与二环丙基甲酮相关化合物的潜在药用应用 (Carpino, Nasr, Abdel-Maksoud, El‐Faham, Ionescu, Henklein, Wenschuh, Beyermann, Krause, & Bienert, 2009)。
在光环化中的作用:Bąkowicz和Turowska-Tyrk(2014年)研究了含有类似二环丙基甲酮的化合物的晶体中光化学反应受压力影响的影响,突出了它们在光化学中的潜力 (Bąkowicz & Turowska-Tyrk, 2014)。
生物合成研究:McAlpine等人(2008年)探讨了二环丙基甲酮类似的三环核心代谢产物二氮杂环己酮/ECO-4601的生物合成,为这些化合物的生物合成途径提供了见解 (McAlpine, Banskota, Charan, Schlingmann, Zazopoulos, Piraee, Janso, Bernan, Aouidate, Farnet, Feng, Zhao, & Carter, 2008)。
安全和危害
属性
IUPAC Name |
dicyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7(5-1-2-5)6-3-4-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPUHAHGLJKIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149910 | |
| Record name | Dicyclopropylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclopropyl ketone | |
CAS RN |
1121-37-5 | |
| Record name | Dicyclopropyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclopropylketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclopropyl ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dicyclopropylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicyclopropyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DICYCLOPROPYLKETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGQ92KB360 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



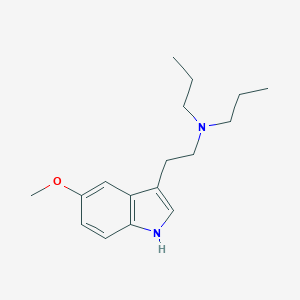
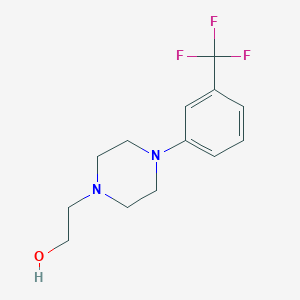
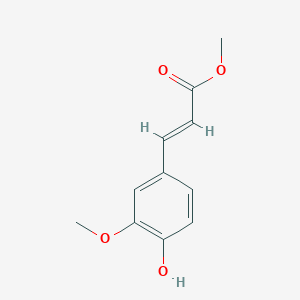
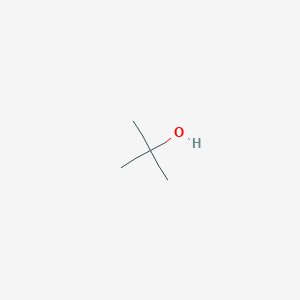
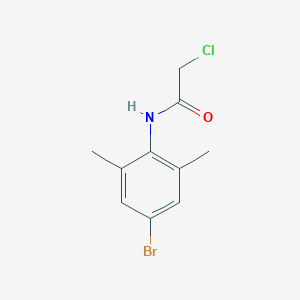
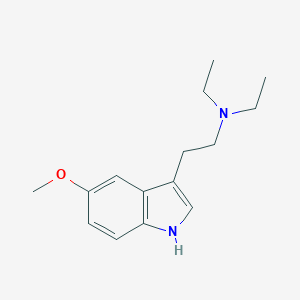
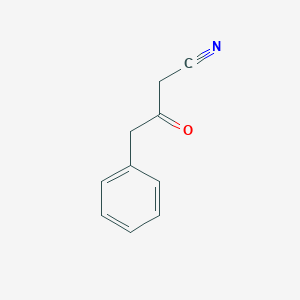
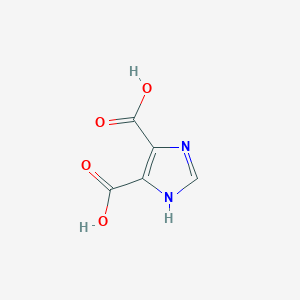
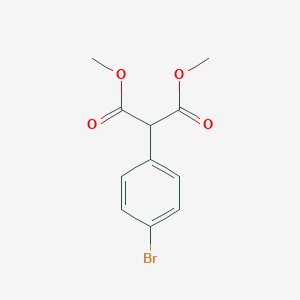
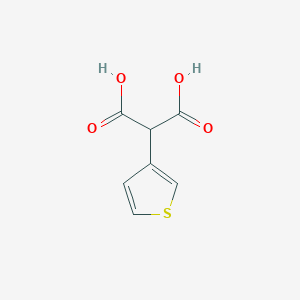
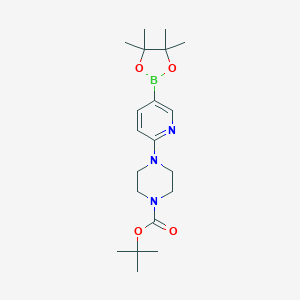
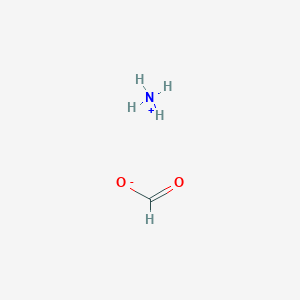
![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)
